molecular formula C10H13O4- B3040090 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 15448-77-8

4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B3040090
CAS No.: 15448-77-8
M. Wt: 197.21 g/mol
InChI Key: KVIKABYOBCHKNX-UHFFFAOYSA-M
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Description

4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. It is also known as bicyclo[2.2.1]heptane-1,4-dicarboxylic acid monomethyl ester. This compound is used as a reagent with SIRT6 activating effects and has applications in treating peripheral inflammatory diseases.

Scientific Research Applications

4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in modulating biological pathways, particularly those involving SIRT6 activation.

    Medicine: Explored for its therapeutic potential in treating peripheral inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, such as 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid, is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This is highly desirable for relevant drug discovery . Future research may focus on improving the synthesis process and exploring the potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the esterification of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid involves the activation of SIRT6, a member of the sirtuin family of proteins. SIRT6 is known to play a role in regulating inflammation, metabolism, and aging. By activating SIRT6, the compound exerts anti-inflammatory effects and may modulate various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
  • Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid monomethyl ester

Uniqueness

4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific structure, which allows it to activate SIRT6 effectively. This property distinguishes it from other similar compounds that may not have the same biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid involves the introduction of a methoxycarbonyl group onto a bicyclo[2.2.1]heptane ring system, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Bicyclo[2.2.1]heptane", "Methoxycarbonyl chloride", "Triethylamine", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Carbon dioxide" ], "Reaction": [ "Bicyclo[2.2.1]heptane is reacted with methoxycarbonyl chloride in the presence of triethylamine and dimethylformamide to yield 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane.", "The resulting compound is then treated with hydrochloric acid to remove the methoxycarbonyl protecting group, yielding 4-hydroxybicyclo[2.2.1]heptane.", "4-Hydroxybicyclo[2.2.1]heptane is then carboxylated using sodium hydroxide and carbon dioxide to yield 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid." ] }

CAS No.

15448-77-8

Molecular Formula

C10H13O4-

Molecular Weight

197.21 g/mol

IUPAC Name

4-methoxycarbonylbicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-14-8(13)10-4-2-9(6-10,3-5-10)7(11)12/h2-6H2,1H3,(H,11,12)/p-1

InChI Key

KVIKABYOBCHKNX-UHFFFAOYSA-M

SMILES

COC(=O)C12CCC(C1)(CC2)C(=O)O

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (2.00 g, 9.44 mmol, as prepared in Aust. J. Chem., 1985, 38, 1705-18) in MeOH (47 mL) was added KOH (0.475 g, 8.46 mmol) and water (2.5 mL). The reaction was stirred at reflux for about 16 h and then cooled to room temperature and concentrated to dryness under reduced pressure. Water (25 mL) was added to the remaining residue and the mixture was extracted with Et2O (2×25 mL). The aqueous layer was acidified to about pH 4 using aqueous 6 N HCl and was extracted with DCM (3×20 mL). The combined DCM extracts were dried over anhydrous MgSO4, filtered, and concentrated to provide 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid as an off-white solid (1.19 g, 71%): 1H NMR (400 MHz, DMSO-d6) δ 12.19 (s, 1H), 3.61 (s, 3H), 1.92 (d, J=6.6 Hz, 4H), 1.76 (s, 2H), 1.65-1.54 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.475 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
solvent
Reaction Step One
Name
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Yield
71%

Synthesis routes and methods II

Procedure details

A 12-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a 250 mL addition funnel. The flask was charged with dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (208 g, 980 mmol) and THF (6.7 L). The resulting solution was cooled to 15° C. using an ice/water bath. Sodium hydroxide pellets (39.2 g, 980 mmol) were dissolved in methanol (400 mL) and slowly added to the stirring solution over 30 min. After the addition was complete, white solids began to precipitate. The reaction mixture was stirred at room temp for 16 h when TLC analysis (100% ethyl acetate) indicated about 90% conversion. The reaction mixture was concentrated to dryness, slurried in hexane (2 L), filtered, and washed with hexane (2×400 mL). The resulting sodium carboxylate salt was transferred to a 3-L, 3-neck, round bottom flask equipped with a mechanical stirrer, dissolved in water (1 L), and slowly treated with 2 N aqueous hydrochloric acid (430 mL) at 10° C. until pH ˜4. The thick suspension was diluted with ethyl acetate (1 L) and transferred to a reparatory funnel. The layers were separated and the aqueous layer was further extracted with ethyl acetate (2×500 mL), washed with brine (200 mL), dried over sodium sulfate, and concentrated to provide 170 g (87%) of 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid. 1H NMR (500 Hz, DMSO-d6) δ ppm 12.21 (s, 1H), 3.60 (s, 3H), 1.91 (d, J=6.7 Hz, 4H), 1.75 (s, 2H), 1.56-1.62 (m, 4H).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step Two
Name
Quantity
6.7 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 6
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid

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